molecular formula C12H14BrIO B13063790 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene

1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene

Cat. No.: B13063790
M. Wt: 381.05 g/mol
InChI Key: VFQRBMOSOVSXGM-UHFFFAOYSA-N
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Description

1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is a halogenated aromatic compound featuring a bromine substituent at the para position of the benzene ring and a 2-iodocyclopentyloxymethyl functional group. This structure combines the electronic effects of bromine (electron-withdrawing) and the steric bulk of the iodocyclopentyl moiety, making it a versatile intermediate in cross-coupling reactions, medicinal chemistry, and materials science. While direct synthesis data for this compound is absent in the provided evidence, its analogs (e.g., 1-bromo-4-cyclopentylbenzene, 1-bromo-4-(tert-butoxy)benzene) suggest synthetic strategies involving nucleophilic substitution or transition metal-catalyzed coupling .

Properties

Molecular Formula

C12H14BrIO

Molecular Weight

381.05 g/mol

IUPAC Name

1-bromo-4-[(2-iodocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14BrIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2

InChI Key

VFQRBMOSOVSXGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)I)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common method is the bromination of 4-{[(2-iodocyclopentyl)oxy]methyl}benzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2-iodocyclopentyloxymethyl substituent. Below is a comparison with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene 2-Iodocyclopentyloxymethyl C₁₂H₁₃BrIO 385.05 High steric bulk, iodine enhances reactivity in cross-coupling reactions.
1-Bromo-4-cyclopentylbenzene Cyclopentyl C₁₁H₁₃Br 225.13 Simpler structure; lacks oxygen and iodine, reducing steric hindrance.
1-Bromo-4-((2-methylallyl)oxy)benzene 2-Methylallyloxy C₁₀H₁₁BrO 227.10 Allyl ether group enables photochemical or radical-mediated transformations.
1-Bromo-4-tert-butoxybenzene tert-Butoxy C₁₀H₁₃BrO 229.11 tert-Butoxy group enhances stability but limits reactivity due to steric bulk.
1-Bromo-4-[(n-propyloxy)methyl]benzene n-Propyloxymethyl C₁₀H₁₃BrO 229.11 Linear alkoxy chain improves solubility in non-polar solvents.

Physical and Spectroscopic Properties

  • Boiling Point : Analogous brominated compounds with bulky substituents (e.g., tert-butoxy ) exhibit higher boiling points (~357°C for 1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene ). The target compound’s iodine substituent may further elevate its boiling point.
  • Density: Brominated aromatics with iodine (e.g., 4-bromo-2-iodo-1-methylbenzene ) have densities >1.4 g/cm³, whereas non-iodinated analogs (e.g., 1-bromo-4-cyclopentylbenzene) are lighter.
  • NMR Data: 1-Bromo-4-(phenylethynyl)benzene: ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.40 (m, 4H, Ar-H), 7.35–7.30 (m, 5H, Ar-H) . 1-Bromo-4-((4-(2-bromoethyl)phenoxy)methyl)benzene: ¹H NMR (DMSO-d₆): δ 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 4.95 (s, 2H, CH₂) .

The target compound’s ¹H NMR would show distinct signals for the cyclopentyl protons (δ 1.5–2.5 ppm) and the iodomethylene group (δ 4.5–5.0 ppm).

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